

discovery and history of 3-Phenoxythiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Phenoxythiophene-2-carbaldehyde

Cat. No.: B140713

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3-Phenoxythiophene-2-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of **3-Phenoxythiophene-2-carbaldehyde**, a specialized heterocyclic aldehyde. Due to the limited availability of primary literature detailing its initial discovery and synthesis, this document outlines plausible synthetic routes based on established organometallic cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig C-O coupling. This guide is intended for researchers, scientists, and drug development professionals, offering detailed theoretical experimental protocols, expected spectroscopic data, and potential applications as a building block in medicinal chemistry. All quantitative data presented is based on theoretical calculations and typical values observed for structurally similar compounds.

Introduction

3-Phenoxythiophene-2-carbaldehyde (CAS No. 132706-25-3) is a unique aromatic aldehyde incorporating both a thiophene and a phenoxy moiety. Its structure suggests potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. The presence of the reactive aldehyde group allows for a variety of subsequent chemical transformations, making it a versatile building block. This

guide aims to fill the current information gap by providing a detailed theoretical framework for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Phenoxythiophene-2-carbaldehyde** is presented in Table 1. These values are calculated or estimated based on its chemical structure.

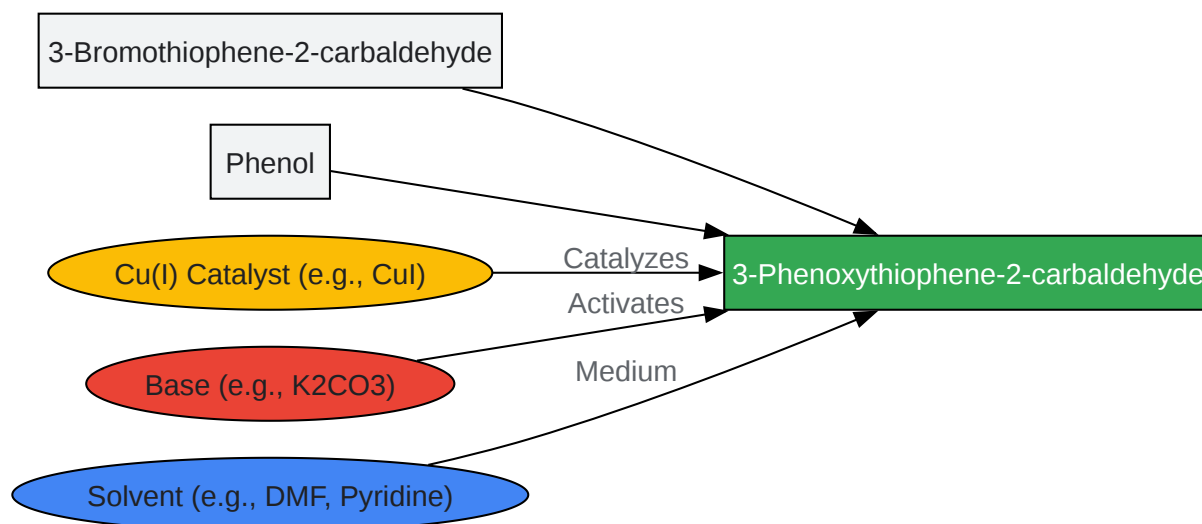
| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₁ H ₈ O ₂ S |
| Molecular Weight | 204.25 g/mol |
| CAS Number | 132706-25-3 |
| Appearance | Expected to be a solid at room temperature |
| Boiling Point | Estimated > 300 °C |
| Melting Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) |

Plausible Synthetic Routes

The synthesis of **3-Phenoxythiophene-2-carbaldehyde** can be logically approached through the formation of the aryl ether bond between a phenol and a substituted thiophene. Two prominent and widely used methods for such transformations are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.

Ullmann Condensation Approach

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. In this proposed synthesis, 3-bromothiophene-2-carbaldehyde would react with phenol in the presence of a copper catalyst and a base.



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Figure 1: Ullmann Condensation for **3-Phenoxythiophene-2-carbaldehyde**.

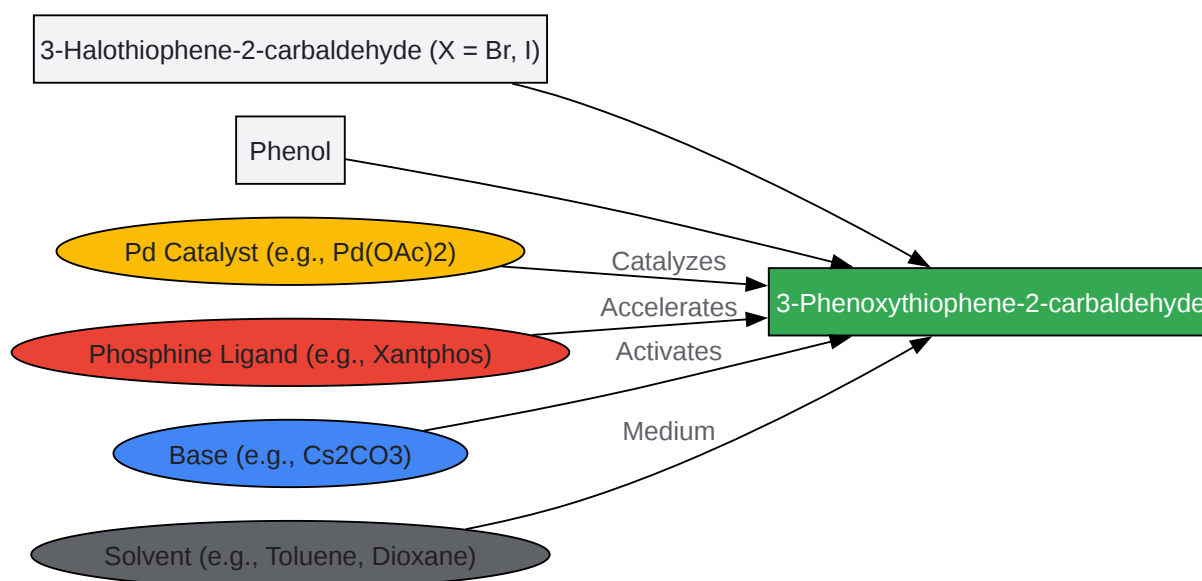
Experimental Protocol (Theoretical):

- To a flame-dried Schlenk flask, add 3-bromothiophene-2-carbaldehyde (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add anhydrous dimethylformamide (DMF) to the flask via syringe.
- Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **3-Phenoxythiophene-2-carbaldehyde**.

Buchwald-Hartwig C-O Coupling Approach

The Buchwald-Hartwig amination has been extended to form C-O bonds and offers a milder and often more efficient alternative to the Ullmann condensation. This palladium-catalyzed reaction would also couple 3-halothiophene-2-carbaldehyde with phenol.



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Figure 2: Buchwald-Hartwig C-O Coupling for **3-Phenoxythiophene-2-carbaldehyde**.

Experimental Protocol (Theoretical):

- In a glovebox, add 3-bromothiophene-2-carbaldehyde (1.0 eq.), phenol (1.2 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand such as Xantphos (0.1 eq.), and cesium carbonate (2.0 eq.) to a Schlenk tube.

- Add anhydrous toluene or dioxane to the tube.
- Seal the tube and remove it from the glovebox.
- Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired product.

Spectroscopic Characterization (Expected)

The following tables summarize the expected spectroscopic data for **3-Phenoxythiophene-2-carbaldehyde** based on the analysis of its structure and comparison with similar compounds.

Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|------------------------|
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~7.5-7.2 | m | 5H | Phenyl protons |
| ~7.6 | d | 1H | Thiophene proton (H5) |
| ~7.1 | d | 1H | Thiophene proton (H4) |

Table 3: Expected ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------------------|
| ~185 | Aldehyde Carbonyl (C=O) |
| ~155 | C-O (Phenoxy) |
| ~140 | Thiophene C2 |
| ~130-120 | Phenyl and Thiophene carbons |
| ~118 | Thiophene C3 |

Table 4: Expected IR and Mass Spectrometry Data

| Technique | Key Spectral Markers |
|--|--|
| FT-IR (KBr) | ~1670 cm^{-1} (C=O stretch, aldehyde) |
| ~1240 cm^{-1} (Ar-O-Ar stretch) | |
| ~3100 cm^{-1} (C-H stretch, aromatic) | |
| Mass Spec (EI) | m/z 204 $[\text{M}]^+$ |

Applications in Drug Development and Research

While specific biological activities of **3-Phenoxythiophene-2-carbaldehyde** are not yet reported, its structural motifs are present in various biologically active molecules. Its use as an intermediate in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator, as mentioned in patent literature (WO2022076621A1), highlights its potential in medicinal chemistry. The aldehyde functionality serves as a handle for further elaboration, allowing for the construction of diverse molecular scaffolds for drug discovery programs.

Conclusion

3-Phenoxythiophene-2-carbaldehyde is a promising, yet under-documented, chemical entity. This technical guide provides a foundational understanding of its synthesis and characterization based on established chemical principles. The proposed Ullmann and Buchwald-Hartwig protocols offer viable pathways for its preparation in a laboratory setting. It is

anticipated that as this compound becomes more widely utilized, more definitive experimental data will become available in the scientific literature.

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